molecular formula C18H20N4O2S B14872375 N-(4-acetylphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide

N-(4-acetylphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B14872375
M. Wt: 356.4 g/mol
InChI Key: GPANVLYELWTSJA-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the pyrrolidine group: This step involves the substitution of a leaving group on the pyrimidine ring with pyrrolidine.

    Thioacetamide formation: The final step involves the reaction of the pyrimidine derivative with 4-acetylphenyl thioacetamide under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioacetamide moiety.

    Reduction: Reduction reactions can occur at the pyrimidine ring or the acetyl group.

    Substitution: Various substitution reactions can take place, especially involving the pyrimidine ring and the acetyl group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-((6-(morpholin-1-yl)pyrimidin-4-yl)thio)acetamide
  • N-(4-acetylphenyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide

Uniqueness

N-(4-acetylphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is unique due to its specific structural features, such as the presence of the pyrrolidine group and the thioacetamide moiety. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide

InChI

InChI=1S/C18H20N4O2S/c1-13(23)14-4-6-15(7-5-14)21-17(24)11-25-18-10-16(19-12-20-18)22-8-2-3-9-22/h4-7,10,12H,2-3,8-9,11H2,1H3,(H,21,24)

InChI Key

GPANVLYELWTSJA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCCC3

Origin of Product

United States

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